(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
Overview
Description
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is an organic compound that features a bromine, fluorine, and methyl group attached to a phenyl ring, with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-3-fluoro-5-methylbenzene.
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Dimethylation: Finally, the amine group is dimethylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluoro-5-methyl-phenyl)-methyl-amine
- 4-Bromo-3-fluoro-5-methylaniline
Uniqueness
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a dimethylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-fluoro-N,N,5-trimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPUJLTLWPLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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